molecular formula C6H6N4S B1316504 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 55084-74-7

6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1316504
CAS RN: 55084-74-7
M. Wt: 166.21 g/mol
InChI Key: USZSUCXARYTYDC-UHFFFAOYSA-N
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Description

“6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another study reported the synthesis of 3-Cyano-4,6-bis(methylthio)pyrazolo[3,4-d]pyrimidine by cyclization of 3,4-dicyano-5-aminopyrazole with CS2 in pyridine with subsequent Dimroth rearrangement and methylation of the resulting 3-cyano-4,6-dimercaptopyrazolo[3,4-d]-pyrimidine with methyl iodide .

Scientific Research Applications

Chemistry of Bicyclic Systems

Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, have been studied for their chemistry and biological significance . The research includes synthesis methods, reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

Neuroprotective and Anti-neuroinflammatory Agents

Triazole-Pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents . These compounds have been evaluated for their effects on human microglia and neuronal cell models . The study revealed promising neuroprotective and anti-inflammatory properties .

Kinase Inhibitor Scaffolds

Fused pyrimidines have been explored as potential kinase inhibitor scaffolds . Kinase inhibitors are important in the treatment of cancer and other diseases .

Antitumor Effects

Some pyrimidine derivatives have shown good antitumor effects . For example, Piritrexim, a pyrimidine derivative, has been found to inhibit dihydrofolate reductase (DHFR) and showed good antitumor effects on carcinosarcoma in rats .

Antioxidant Activities

Pyrimidine derivatives have also been studied for their antioxidant activities . Increased reactive oxygen species (ROS) are associated with the pathogenesis of numerous chronic inflammatory conditions including diabetes, cancer, Parkinson’s and Alzheimer’s disease, cardiovascular disease, rheumatoid arthritis, and immune dysregulation . Pyrimidine derivatives could potentially help in managing these conditions .

properties

IUPAC Name

6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSUCXARYTYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=NNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514657
Record name 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

55084-74-7
Record name 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55084-74-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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